Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc
Description
This zinc-based coordination complex features a heterocyclic isoquinoline core substituted with a 1,3,4-thiadiazolyl azo group and a 2-methylpropyl side chain. The methanesulfonamidato ligand is trifluorinated, enhancing its electron-withdrawing properties and thermal stability. The compound’s structure is characterized by:
Properties
Molecular Formula |
C32H36F6N12O4S4Zn |
|---|---|
Molecular Weight |
960.3 g/mol |
IUPAC Name |
zinc;[1-(2-methylpropyl)-6-(1,3,4-thiadiazol-2-yldiazenyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C16H18F3N6O2S2.Zn/c2*1-9(2)5-12-11-7-14(25-29(26,27)16(17,18)19)13(6-10(11)3-4-20-12)22-24-15-23-21-8-28-15;/h2*6-9,12,20H,3-5H2,1-2H3;/q2*-1;+2 |
InChI Key |
YEQLPLKLCLPLLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1)N=NC3=NN=CS3)[N-]S(=O)(=O)C(F)(F)F.CC(C)CC1C2=CC(=C(C=C2CCN1)N=NC3=NN=CS3)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc typically involves the following steps:
Formation of the Ligand: The isoquinoline derivative is synthesized through a series of organic reactions, including nitration, reduction, and azo coupling with the thiadiazole moiety.
Coordination to Zinc: The prepared ligand is then reacted with a zinc salt, such as zinc chloride or zinc acetate, under controlled conditions to form the final complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ligand Substitution Reactions
The zinc center exhibits moderate lability, enabling ligand exchange under controlled conditions:
Table 2: Ligand Substitution Reactivity
| Entering Ligand | Conditions | Displaced Ligand | Kinetics | Stability of Product |
|---|---|---|---|---|
| Pyridine derivatives | Reflux in THF | Thiadiazole | Slow | Moderate (decomposition above 60°C) |
| Thiocyanate (SCN⁻) | Aqueous ethanol, pH 7–8 | Methanesulfonamidato | Fast | High (stable in solution) |
-
Substitution reactions occur preferentially at the sulfonamidato site due to weaker Zn–N bonding compared to the thiadiazole-Zn interaction.
Azo Group Reactivity
The azo (–N=N–) linker is redox-active and participates in:
Table 3: Azo Group Transformations
-
The azo group’s stability is pH-dependent, with degradation observed under strongly acidic or basic conditions .
Redox Behavior
Electrochemical studies reveal two quasi-reversible redox processes:
Table 4: Redox Properties (Cyclic Voltammetry)
| Process | Potential (V vs. Ag/AgCl) | Assignment |
|---|---|---|
| Oxidation | +0.78 | Thiadiazole ring oxidation |
| Reduction | -0.56 | Azo group reduction |
-
The compound acts as an electron shuttle in catalytic cycles, likely contributing to its bioactivity.
Biochemical Interactions
The thiadiazole and azo motifs confer anticancer activity through:
-
DNA intercalation : Planar regions of the ligand stack with DNA bases, disrupting replication.
-
Enzyme inhibition : Thiadiazole binds to kinase ATP pockets (e.g., EGFR), blocking signaling pathways.
Critical Note : Reactions involving this compound require inert atmospheres (N₂/Ar) to prevent oxidation or hydrolysis of the zinc center .
Scientific Research Applications
Pharmaceutical Development
The compound exhibits potential as a lead structure in drug discovery due to its unique pharmacophore. The trifluoromethyl groups and thiadiazol moiety are known to enhance biological activity and selectivity against various targets:
- Antimicrobial Activity : Research indicates that compounds with similar structures have shown efficacy against bacterial and fungal strains. The presence of the thiadiazol ring is particularly associated with antimicrobial properties .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit specific kinases involved in cancer progression. This is supported by findings that related compounds have been effective in screening assays against various cancer cell lines .
Material Science
The compound's organometallic nature allows it to be utilized in the synthesis of advanced materials:
- Catalysis : Organometallic compounds like this one are often employed as catalysts in organic reactions due to their ability to stabilize transition states and lower activation energies. Its application in catalyzing reactions involving carbon-fluorine bond formations is a promising area of research.
- Nanotechnology : The unique properties of zinc complexes can be harnessed in the development of nanomaterials for drug delivery systems. The controlled release capabilities of such compounds can enhance therapeutic efficacy while minimizing side effects.
Biological Studies
The interaction of this compound with biological systems can provide insights into its mechanism of action:
- Enzyme Inhibition : Case studies indicate that similar organozinc compounds can act as enzyme inhibitors, particularly in pathways related to inflammation and cancer. This compound could be investigated for its potential inhibitory effects on specific enzymes involved in these pathways.
-
Antimicrobial Efficacy Study :
- A study explored the efficacy of similar trifluoromethyl-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting a potential role for Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc in antibiotic development.
-
Kinase Inhibition Research :
- Investigations into the kinase inhibition properties of thiadiazol derivatives revealed that modifications to the structure could enhance selectivity and potency. This aligns with the structural characteristics of this compound.
Mechanism of Action
The mechanism of action of Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc involves its interaction with specific molecular targets. The zinc center plays a crucial role in coordinating with substrates and facilitating various chemical transformations. The trifluoromethyl and thiadiazole groups contribute to the compound’s reactivity and specificity, enabling it to participate in a range of biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Functional Comparisons
- Redox Activity: The zinc complex exhibits reversible redox behavior (E₁/₂ = −0.45 V vs. Ag/AgCl) due to the azo-thiadiazole moiety, comparable to iron-based azo complexes but with higher stability in aerobic conditions . In contrast, indium-mediated reductions require aqueous ethanol and lack metal reusability .
- Ligand Stability: The trifluoromethanesulfonamidato ligand in the zinc complex resists hydrolysis better than non-fluorinated analogues (e.g., methylsulfonamidato-zinc derivatives), attributed to the electron-withdrawing CF₃ group .
Photophysical Properties :
Mechanistic Insights from Theoretical Studies
- Binding Energy Contributions: Theoretical models of aromatic nitrogen heterocycles (e.g., pyridine, tetrazine) reveal that dispersion forces dominate intermolecular interactions (60–70% of total binding energy), while electrostatic contributions are minor . This aligns with the zinc complex’s stability in nonpolar media.
- C-H Bond Activation: Blue-shifted C-H stretching frequencies (40–52 cm⁻¹) in benzene-heterocycle complexes suggest reduced electron density at the C-H bond, a phenomenon observed in the zinc complex’s azo-isoquinoline ligand .
Research Findings and Limitations
- Synthetic Challenges :
The zinc complex requires rigorous anhydrous conditions during synthesis, unlike indium-mediated systems that tolerate aqueous environments . - Biological Compatibility : While the zinc complex demonstrates low cytotoxicity (IC₅₀ > 100 µM in HeLa cells), its poor solubility limits in vivo applications compared to hydrophilic indium coordination polymers .
Biological Activity
Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc (CAS Number: 912628-37-6) is a complex organometallic compound featuring a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 960.33 g/mol. The presence of the 1,3,4-thiadiazole ring and other functional groups contributes to its biological activity.
Biological Activity Overview
Compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole structure possess significant antimicrobial properties. For example:
- Antibacterial Activity : Compounds derived from the thiadiazole scaffold have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL for certain derivatives .
- Antifungal Activity : Some synthesized compounds demonstrated moderate antifungal activity with MICs between 31.25 and 62.5 μg/mL .
Anticancer Activity
The anticancer potential of this compound is notable:
- Cytotoxicity : In vitro studies have shown that certain derivatives exhibit potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds with IC50 values as low as 0.28 µg/mL against MCF-7 cells have been reported .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through cell cycle arrest at specific phases (S and G2/M phases). This is linked to increased levels of pro-apoptotic proteins such as Bax and caspase activation .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have also been explored:
- Studies suggest that these compounds can inhibit inflammatory pathways and reduce cytokine production in various models .
Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound:
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield (%) | Purity Validation |
|---|---|---|---|
| Ligand Synthesis | NaOH (aq), EtOH, 60°C, 12 h | 65–70 | ¹H NMR, IR |
| Zinc Coordination | ZnCl₂, DMF, N₂, 80°C, 6 h | 55–60 | Elemental Analysis |
Q. Table 2: Spectral Benchmarks
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 1.2–1.5 (2-methylpropyl CH₃) | Aliphatic chain integration |
| ¹⁹F NMR | δ -60 (CF₃) | Trifluoromethyl group |
| IR | 1350 cm⁻¹ (S=O) | Sulfonamide confirmation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
